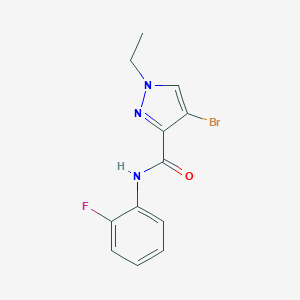
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide, commonly known as BAY 73-6691, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of soluble guanylate cyclase, which plays a crucial role in the regulation of the cardiovascular system. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases.
作用机制
BAY 73-6691 acts as a potent and selective inhibitor of soluble guanylate cyclase, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in the regulation of the cardiovascular system by promoting vasodilation and inhibiting platelet aggregation.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure in animal models. It also has anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
BAY 73-6691 is a potent and selective inhibitor of soluble guanylate cyclase, which makes it a valuable tool for studying the role of cGMP in the regulation of the cardiovascular system. However, its high potency and selectivity may also limit its use in certain experiments, where a less potent or less selective inhibitor may be more appropriate.
未来方向
1. Investigation of the potential therapeutic applications of BAY 73-6691 in other cardiovascular diseases, such as atherosclerosis and stroke.
2. Development of more potent and selective inhibitors of soluble guanylate cyclase for use in experimental and clinical settings.
3. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of BAY 73-6691.
4. Evaluation of the safety and efficacy of BAY 73-6691 in clinical trials for the treatment of cardiovascular diseases.
合成方法
The synthesis of BAY 73-6691 involves the reaction of 1-ethyl-3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromoaniline to produce the desired compound.
科学研究应用
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, such as pulmonary hypertension, heart failure, and peripheral arterial disease. It has been shown to improve endothelial function, reduce vascular resistance, and lower blood pressure in animal models.
属性
产品名称 |
4-bromo-1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C12H11BrFN3O |
分子量 |
312.14 g/mol |
IUPAC 名称 |
4-bromo-1-ethyl-N-(2-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrFN3O/c1-2-17-7-8(13)11(16-17)12(18)15-10-6-4-3-5-9(10)14/h3-7H,2H2,1H3,(H,15,18) |
InChI 键 |
KZAOHYPRHSJEGL-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br |
规范 SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-methyl-3-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B213929.png)
![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
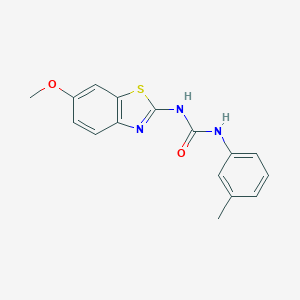
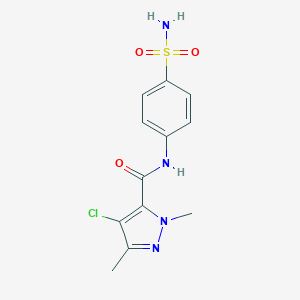
![2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213936.png)
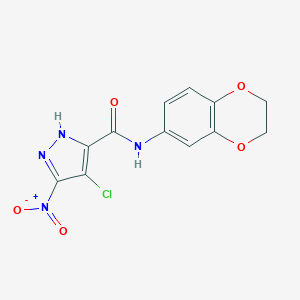
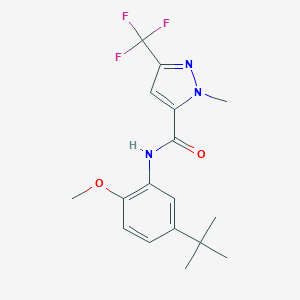
![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213946.png)
![(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213947.png)
![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B213948.png)
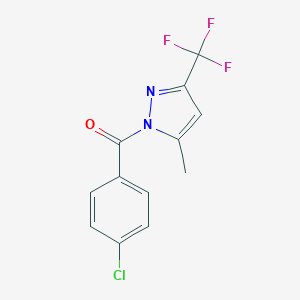
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213952.png)